

# 15-PGDH-IN-2 binding site and molecular interactions

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**Compound Focus: 15-Pgdh-IN-2**

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## Binding Site and Key Molecular Interactions

The binding site for 15-PGDH inhibitors is a well-defined pocket within the enzyme that utilizes a dynamic **"lid" domain** which closes around inhibitors, trapping them and leading to very high binding affinity [1].

The table below summarizes the key residues in the 15-PGDH binding pocket and their roles in inhibitor interaction, based on cryo-EM and crystallography studies of potent inhibitors like SW033291 and (+)-SW209415 [2] [3] [1].

Protein Residue	Role in Catalysis or Structure	Interaction Type with Inhibitors
Ser138 (S138)	Part of the catalytic triad [2].	Hydrogen bonding with inhibitor sulfoxide moiety [2] [1].
Tyr151 (Y151)	Part of the catalytic triad [2].	Hydrogen bonding with inhibitor sulfoxide moiety [2] [1].
Gln148 (Q148)	Active site residue [2].	Hydrogen bonding with amine groups on the inhibitor core structure [2].
Phe185 (F185)	Hinge residue for the "lid" domain [1].	$\pi$ -stacking with thienopyridine or central aromatic rings of inhibitors [1].

Protein Residue	Role in Catalysis or Structure	Interaction Type with Inhibitors
Tyr217 (Y217)	Hinge residue for the "lid" domain [1].	$\pi$ -stacking and hydrophobic interactions [1].
Leu139 (L139)	Lines the hydrophobic pocket [1].	Hydrophobic interactions with the inhibitor core [1].
Ile190, Leu191, Ile194	Form a hydrophobic pocket [1].	Accommodate the inhibitor's alkyl chain (e.g., butyl group) [2] [1].

This interaction mechanism is shared across different inhibitor scaffolds. The inhibitor's sulfoxide group mimics the transition state of the natural substrate (PGE2) during oxidation of its 15(S)-hydroxyl group [2] [1]. The hydrophobic tail of inhibitors occupies a pocket believed to bind the C16-C20 alkyl chain of PGE2 [2].

## Structural Techniques and Experimental Protocols

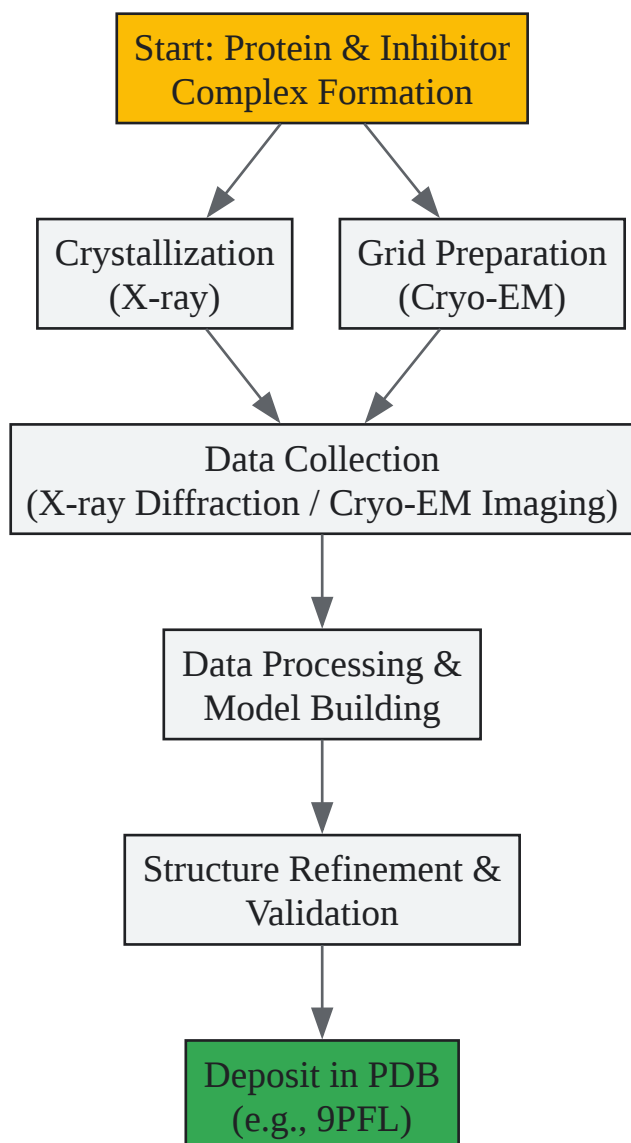
The current understanding of 15-PGDH inhibitor binding comes from several advanced structural biology techniques.

- **Cryo-Electron Microscopy (Cryo-EM):** The solution structure of human 15-PGDH in complex with inhibitors was solved using single-particle cryo-EM [1].
  - **Protocol:** The 15-PGDH protein was co-purified with the inhibitor (+)-SW209415 and the NADH cofactor using size-exclusion chromatography (SEC) before grid preparation. The complex was verified by unique spectral properties of each component in the SEC chromatogram. Image processing yielded a map at 2.4 Å resolution, allowing accurate modeling of the protein-inhibitor interactions [1].
- **X-ray Crystallography:** The first co-crystal structures of human 15-PGDH bound to small molecule inhibitors have been solved (e.g., PDB ID: **9PFL**) [3] [4].
  - **Protocol:** The structure was solved at a resolution of **1.65 Å** using X-ray diffraction. The deposited data includes refinement statistics (R-value work: 0.191) and details of the crystallographic software used (e.g., REFMAC for refinement, XDS for data reduction) [3].

- **Molecular Dynamics (MD) and Docking:** Used extensively before experimental structures were available, and to validate them [2] [1].
  - **Protocol:** Docking studies can be performed using the crystal structure of human 15-PGDH in complex with NAD<sup>+</sup> (PDBID: 2GDZ). For dynamics, a protocol involving 30 ns MD simulations was used to understand the stability of binding interactions for both enantiomers of an inhibitor [2]. Another study used 1.5  $\mu$ s MD simulations to confirm the stability of the inhibitor and the closed lid domain [1].

## Experimental Workflow for Structure Determination

The following diagram outlines a typical workflow for determining the 3D structure of a 15-PGDH-inhibitor complex, which is critical for elucidating the molecular interactions discussed.



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## Implications for Drug Design

The structural insights provide a clear roadmap for rational drug design:

- **High-Potency Design:** The sub-nanomolar affinity of inhibitors like SW033291 is explained by their ability to exploit the natural induced-fit mechanism of the enzyme's lid domain [1].
- **Stereochemistry:** The binding pocket is highly stereosensitive. For sulfoxide-containing inhibitors, the **(R)-enantiomer** shows dramatically higher potency (~300-fold) than the (S)-enantiomer because its geometry allows correct hydrogen bonding with S138 and Y151 [2] [1].

- **Scaffold Hopping:** The binding site can accommodate different chemical scaffolds, as evidenced by the structures of multiple inhibitor classes, provided they maintain the key interactions with the catalytic residues and hydrophobic pocket [1].

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